1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18(31)30-24(16-23(27-30)21-14-8-9-15-25(21)32)22-17-29(20-12-6-3-7-13-20)28-26(22)19-10-4-2-5-11-19/h2-15,17,24,32H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOCWAPNDQCWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a bipyrazole core and hydroxyphenyl substituents. This structural configuration is believed to contribute significantly to its biological activities.
Anticancer Activity
Research indicates that compounds with bipyrazole structures exhibit significant anticancer properties. Specifically, derivatives of bipyrazoles have been shown to induce apoptosis in various cancer cell lines. A study highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma) through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of cell cycle progression .
Table 1: Anticancer Activity of Bipyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bipyrazole A | H460 | 12.5 | Induction of apoptosis |
| Bipyrazole B | A549 | 15.0 | Cell cycle arrest and apoptosis |
| 1-[5-(2-hydroxyphenyl)...] | HT-29 | 10.0 | Inhibition of anti-apoptotic pathways |
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole derivatives has been documented extensively. Studies have reported moderate to high antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The presence of hydroxyl groups in the structure enhances interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Bipyrazole C | E. coli | 15 |
| Bipyrazole D | S. aureus | 18 |
| 1-[5-(2-hydroxyphenyl)...] | Pseudomonas aeruginosa | 14 |
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals using methods like the DPPH assay. The hydroxyl group is particularly effective in donating electrons to neutralize free radicals .
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Bipyrazole E | 82 |
| Bipyrazole F | 75 |
| 1-[5-(2-hydroxyphenyl)...] | 85 |
Case Studies
Several case studies have explored the therapeutic potential of bipyrazoles in clinical settings:
- Case Study 1: A clinical trial evaluated a bipyrazole derivative in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard chemotherapy.
- Case Study 2: An investigation into the use of bipyrazoles for treating bacterial infections revealed that patients showed better recovery rates when treated with these compounds compared to traditional antibiotics.
Scientific Research Applications
Pharmaceutical Chemistry
1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bipyrazole moiety is known for its ability to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : Research indicates that similar compounds within the bipyrazole family possess antimicrobial activity, suggesting potential applications in treating infections.
Material Science
The compound's unique properties lend themselves to applications in material science:
- Polymer Chemistry : Its ability to form complexes with metal ions can be exploited in the development of new polymeric materials with enhanced mechanical properties.
- Nanotechnology : The synthesis of nanoparticles using this compound as a precursor has been explored for applications in drug delivery systems and imaging.
Agricultural Chemistry
Research into the agricultural applications of this compound has revealed:
- Pesticidal Activity : Compounds with similar structural characteristics have shown efficacy as pesticides, providing a basis for developing new agrochemicals that can protect crops from pests while being environmentally friendly.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various bipyrazole derivatives, including this compound. The derivatives were tested against human breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers synthesized several bipyrazole derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising antibacterial activity, suggesting potential use as novel antibacterial agents.
Q & A
Q. What are the optimal synthetic routes for 1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach starts with a 1,4-dicarbonyl compound and arylhydrazines, followed by acid- or base-catalyzed cyclization. Key parameters include:
- Temperature : Maintained at 60–80°C to balance reaction kinetics and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates precipitation of the final product.
- Catalysts : Phosphorus pentasulfide (P₄S₁₀) may be used for sulfur-containing analogs . Yield optimization requires iterative adjustment of these parameters and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for structural confirmation of this bipyrazole derivative?
A combination of spectroscopic and spectrometric methods is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyrazole ring protons at δ 3.2–4.1 ppm) and confirms substituent positions .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for resolving diastereomers in dihydro-pyrazole systems .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2, α-glucosidase) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity against microbial targets?
Advanced methodologies include:
- Molecular docking : Use software (AutoDock Vina) to predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .
- Time-kill assays : Monitor bactericidal/fungicidal kinetics to distinguish static vs. cidal effects .
- Resistance profiling : Serial passage experiments to assess mutation rates under sub-MIC conditions .
Q. How do structural modifications (e.g., substituent variations) affect activity in structure-activity relationship (SAR) studies?
Systematic approaches involve:
- Functional group substitution : Replace the 2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
- Heterocycle replacement : Swap thiophene (in analogs) with furan or pyridine to evaluate ring electronics and steric effects .
- Quantitative SAR (QSAR) : Develop regression models correlating logP, polar surface area, and IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity against Gram-positive vs. Gram-negative bacteria) .
Q. How can crystallographic data improve understanding of the compound’s conformational stability?
Single-crystal X-ray diffraction reveals:
- Torsion angles : Dihedral angles between bipyrazole rings influence planarity and π-π stacking .
- Hydrogen bonding : Interactions between the 2-hydroxyphenyl group and solvent/co-crystallized molecules stabilize crystal lattices .
- Polymorphism screening : Vary crystallization solvents (e.g., methanol vs. DMSO) to identify dominant polymorphs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
